![molecular formula C16H16N2O3S B2496284 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide CAS No. 941931-93-7](/img/structure/B2496284.png)

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

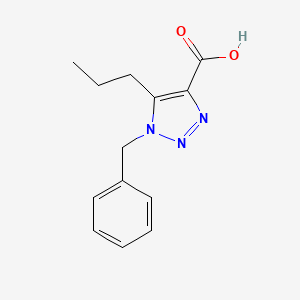

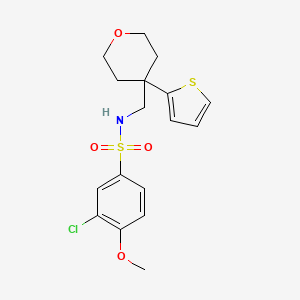

“N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

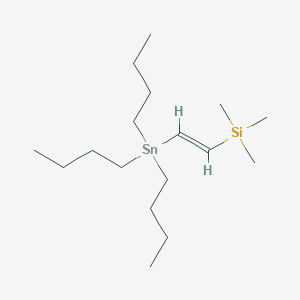

The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . A novel synthesis of N- (2, 4’-dioxo-1, 2-dihydro-3’H-spiro [indole-3, 2’- [1, 3] thiazolidin]-3’-yl)-2 -hydroxybenzamide derivatives were synthesized by cyclization of isatin hydrazones with thioglycolic acid .Molecular Structure Analysis

The molecular structure of “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide” was established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS etc .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide” often involve multicomponent reactions, click reactions, nano-catalysis and green chemistry . These methods have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Wissenschaftliche Forschungsanwendungen

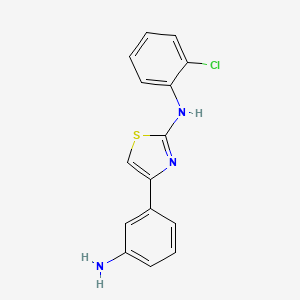

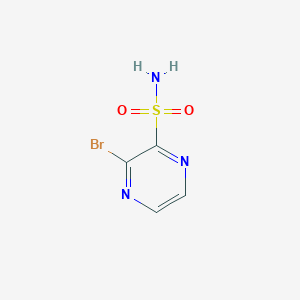

- Thiazolidine derivatives, including N-[4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl]benzamide, have shown promising anticancer potential. They inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Researchers investigate their use as novel chemotherapeutic agents .

- Thiazolidine compounds exhibit antimicrobial activity against bacteria, fungi, and viruses. N-[4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl]benzamide may serve as a scaffold for designing new antimicrobial drugs .

- Thiazolidine derivatives possess anti-inflammatory properties. They modulate inflammatory pathways and cytokine production. Researchers explore their potential in treating inflammatory diseases .

- N-[4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl]benzamide and related compounds have shown neuroprotective effects. They may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival .

- Thiazolidine derivatives exhibit anticonvulsant properties. They interact with ion channels and neurotransmitter systems, making them interesting candidates for epilepsy management .

- The presence of sulfur in thiazolidine motifs enhances their antioxidant potential. N-[4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl]benzamide may protect cells from oxidative damage .

Anticancer Activity

Antimicrobial Properties

Anti-Inflammatory Effects

Neuroprotective Potential

Anticonvulsant Activity

Antioxidant Activity

Wirkmechanismus

While the specific mechanism of action for “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide” is not mentioned in the retrieved papers, compounds of this class are known to exhibit varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-16(13-5-2-1-3-6-13)17-14-7-9-15(10-8-14)18-11-4-12-22(18,20)21/h1-3,5-10H,4,11-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJILZKKUPQXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)

![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)

![N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)

![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)